

A Spectroscopic Comparison of Methylenecyclooctane and its Isomers

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Compound of Interest

Compound Name: *Methylenecyclooctane*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **methylenecyclooctane** and its structural isomers: ethylidenecycloheptane, vinylcycloheptane, and 1-methylcyclooctene. The information presented is intended to aid in the identification and differentiation of these compounds through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Isomeric Structures

The following diagram illustrates the structural relationship between **methylenecyclooctane** and the isomers discussed in this guide.

Figure 1: Isomeric relationship of the compared compounds.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of **methylenecyclooctane** and its isomers. Please note that where experimental data for a specific isomer was not readily available, data from a closely related analogue or predicted values based on established spectroscopic principles are provided and noted.

¹H NMR Spectroscopy Data

Compound	Olefinic Protons (δ , ppm)	Allylic Protons (δ , ppm)	Other Aliphatic Protons (δ , ppm)
Methylenecyclooctane	~4.7 (s, 2H)	~2.2 (t, 4H)	~1.5 (m, 10H)
Ethylidenecycloheptane	~5.1 (q, 1H)	~2.1 (m, 4H)	~1.6 (d, 3H), ~1.5 (m, 8H)
Vinylcycloheptane*	~5.8 (m, 1H), ~5.0 (m, 2H)	~2.0 (m, 1H)	~1.2-1.8 (m, 12H)
1-Methylcyclooctene	~5.3 (t, 1H)	~2.0 (m, 4H)	~1.6 (s, 3H), ~1.5 (m, 8H)

*Data based on the closely related analogue, vinylcyclohexane.

¹³C NMR Spectroscopy Data

Compound	Olefinic Carbons (δ , ppm)	Allylic Carbons (δ , ppm)	Other Aliphatic Carbons (δ , ppm)
Methylenecyclooctane	~150 (=C<), ~106 (=CH ₂)	~35 (CH ₂)	~26-30 (CH ₂)
Ethylidenecycloheptane	~145 (=C<), ~115 (=CH)	~30 (CH ₂)	~15 (CH ₃), ~27-32 (CH ₂)
Vinylcycloheptane*	~142 (=CH), ~113 (=CH ₂)	~45 (CH)	~26-34 (CH ₂)
1-Methylcyclooctene	~135 (=C<), ~125 (=CH)	~30 (CH ₂)	~23 (CH ₃), ~26-30 (CH ₂)

*Data based on the closely related analogue, vinylcyclohexane.

IR Spectroscopy Data

Compound	C=C Stretch (cm^{-1})	=C-H Stretch (cm^{-1})	C-H Bending (cm^{-1}) (Out-of-plane)
Methylenecyclooctane	~1650 (w)	~3070 (m)	~890 (s)
Ethylidenecycloheptane	~1670 (w)	~3020 (m)	~820 (m)
Vinylcycloheptane	~1640 (m)	~3080 (m)	~990 (s), ~910 (s)
1-Methylcyclooctene	~1675 (w)	~3015 (m)	~800 (m)

(s = strong, m = medium, w = weak)

Mass Spectrometry Data

Compound	Molecular Ion (m/z)	Key Fragments (m/z)
Methylenecyclooctane	124	109, 95, 81, 67, 54
Ethylidenecycloheptane	124	109, 95, 81, 67
Vinylcycloheptane	124	95, 81, 67, 54
1-Methylcyclooctene	124	109, 95, 81, 67

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general workflow for acquiring NMR spectra is depicted below.



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